molecular formula C22H13ClF2N4O2S B3046922 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326832-85-2

6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3046922
CAS No.: 1326832-85-2
M. Wt: 470.9
InChI Key: FCIJCEXWNLCCAR-UHFFFAOYSA-N
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Description

The molecule features a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group at position 3, a 3,4-difluorobenzyl group at position 3 of the pyrimidine core, and a methyl group at position 3. The oxadiazole moiety is known for enhancing metabolic stability and binding affinity in drug-like molecules, while halogenated aromatic substituents (e.g., 2-chlorophenyl and 3,4-difluorobenzyl) are frequently employed to modulate lipophilicity and target engagement .

Properties

IUPAC Name

6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3,4-difluorophenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF2N4O2S/c1-11-17-21(26-10-29(22(17)30)9-12-6-7-15(24)16(25)8-12)32-18(11)20-27-19(28-31-20)13-4-2-3-5-14(13)23/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIJCEXWNLCCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC(=C(C=C3)F)F)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001105570
Record name Thieno[2,3-d]pyrimidin-4(3H)-one, 6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3,4-difluorophenyl)methyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001105570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326832-85-2
Record name Thieno[2,3-d]pyrimidin-4(3H)-one, 6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3,4-difluorophenyl)methyl]-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1326832-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-d]pyrimidin-4(3H)-one, 6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3,4-difluorophenyl)methyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001105570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly its antimycobacterial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H17ClN4O2SC_{23}H_{17}ClN_{4}O_{2}S, with a molecular weight of approximately 448.93 g/mol. The presence of the thieno[2,3-d]pyrimidine core combined with the oxadiazole moiety contributes to its biological activity.

Antimycobacterial Activity

Research indicates that this compound exhibits significant antimycobacterial activity , particularly against strains like Mycobacterium tuberculosis and Mycobacterium bovis BCG. The primary target of action is believed to be related to essential biochemical pathways in mycobacteria such as:

  • Cell wall synthesis
  • Protein synthesis
  • DNA replication

The compound's mode of action likely involves interference with these pathways, ultimately inhibiting the growth of mycobacteria and leading to their death.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound has good bioavailability, allowing it to effectively reach its target sites within the body. This characteristic is crucial for its potential therapeutic application in treating mycobacterial infections.

Study 1: Antimycobacterial Efficacy

In a study conducted on various mycobacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antimycobacterial agents. This suggests a potent effect against resistant strains, making it a candidate for further development as an anti-tuberculosis drug.

Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship revealed that modifications in the substituents on the oxadiazole ring can enhance biological activity. For instance, substituents that increase electron-withdrawing properties were found to improve efficacy against M. tuberculosis .

Study 3: In Vivo Studies

In vivo studies using animal models have shown promising results in reducing mycobacterial load. The compound was administered at various dosages, with significant reductions in bacterial counts observed in treated groups compared to controls.

Data Summary

PropertyValue
Molecular FormulaC23H17ClN4O2SC_{23}H_{17}ClN_{4}O_{2}S
Molecular Weight448.93 g/mol
Target OrganismsMycobacterium tuberculosis, M. bovis
Mechanism of ActionInhibition of cell wall and protein synthesis
MIC (against M. tuberculosis)Significantly lower than standard drugs

Comparison with Similar Compounds

5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thieno[2,3-d]Pyrimidine-2,4(1H,3H)-Dione (–5)

  • Substituents : Phenyl groups on both the pyrimidine and oxadiazole rings.
  • Properties : High melting points (>200°C) due to rigid aromatic systems; demonstrated moderate antimicrobial activity against Staphylococcus aureus .

6-Methyl-4-(3-Methylphenyl)-5-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-3,4-Dihydro-2(1H)-Pyrimidinethione ()

  • Substituents : Methyl groups on phenyl and oxadiazole rings; thione group instead of ketone.
  • Properties : Lower polarity (due to methyl groups) and reduced metabolic stability compared to oxadiazole-containing analogs.
  • Comparison : The target compound’s fluorine and chlorine atoms may confer greater oxidative stability and resistance to cytochrome P450 metabolism compared to methylated analogs .

Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) LogP* (Predicted)
Target Compound Thieno[2,3-d]pyrimidinone 2-Cl-Ph, 3,4-F₂-Benzyl, Methyl Not reported ~3.5 (estimated)
3c () Thieno[2,3-d]pyrimidinone 4-Cl-Ph, Hydroxy 177–179 ~2.8
Compound 3 (–5) Thieno[2,3-d]pyrimidinone Phenyl, Oxadiazole >200 ~3.0

*LogP values estimated using substituent contributions (Cl: +0.71, F: +0.14 per group).

Pharmacological Activity Trends

  • Antimicrobial Potential: Analogs with oxadiazole rings (e.g., –5) show activity against Gram-positive bacteria. The target compound’s halogenated aryl groups may extend this activity to Gram-negative strains by enhancing membrane disruption .
  • Metabolic Stability: Fluorine atoms in the 3,4-difluorobenzyl group are expected to reduce susceptibility to oxidative metabolism compared to non-halogenated analogs (e.g., ) .

Research Findings and Implications

  • Synthetic Feasibility: The compound can likely be synthesized via routes similar to and , involving cyclocondensation of thienopyrimidine precursors with oxadiazole-forming reagents .
  • Structure-Activity Relationship (SAR) :
    • Oxadiazole vs. Thione : Oxadiazole rings (as in the target compound) generally improve binding to enzymatic targets (e.g., kinases, bacterial topoisomerases) compared to thione-containing analogs () .
    • Halogen Effects : Chlorine and fluorine substituents increase steric and electronic interactions with hydrophobic binding pockets, a trend observed in protease inhibitors and antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

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